molecular formula C17H22N2O7 B126966 Tetrahydropentoxyline CAS No. 154204-09-8

Tetrahydropentoxyline

Cat. No.: B126966
CAS No.: 154204-09-8
M. Wt: 366.4 g/mol
InChI Key: LCHFAYIGHOVWSA-LEDUIRAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropentoxyline belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

154204-09-8

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

IUPAC Name

1-[(1S,2R,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1

InChI Key

LCHFAYIGHOVWSA-LEDUIRAGSA-N

Isomeric SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)C(=O)O

SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O

physical_description

Solid

Synonyms

1-(1',2',3',4',5'-pentahydroxypentyl)-1,2,3,-tetrahydro-2-carboline-3-carboxylic acid
tetrahydropentoxyline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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